N-(4-{[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE
Description
N-(4-{[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE is a triazoloquinazoline derivative characterized by a 7-chloro substituent, a 3,4-dimethylbenzenesulfonyl group, and a para-substituted acetamidophenyl amine moiety. The structural complexity of this molecule—featuring a fused triazole-quinazoline core—suggests strong binding affinity to biological targets, particularly those involving sulfonyl-dependent interactions or halogenated aromatic systems .
Properties
IUPAC Name |
N-[4-[[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O3S/c1-14-4-10-20(12-15(14)2)36(34,35)25-24-29-23(28-19-8-6-18(7-9-19)27-16(3)33)21-13-17(26)5-11-22(21)32(24)31-30-25/h4-13H,1-3H3,(H,27,33)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXHGGKDLMGWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the triazoloquinazoline intermediate with 4-aminophenylacetamide under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or sulfonyl positions.
Scientific Research Applications
N-(4-{[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(4-{[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structural Analogues: Triazoloquinazoline Derivatives
Compound A : 7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS: 893787-13-8)
- Structural Differences :
- Sulfonyl Group : Compound A lacks the 3,4-dimethyl substitution on the benzenesulfonyl group, which may reduce steric hindrance and alter target selectivity compared to the target compound.
- Aromatic Amine : The 4-isopropylphenyl group in Compound A versus the 4-acetamidophenyl group in the target compound impacts solubility (logP) and hydrogen-bonding capacity.
Functional Group Analogues: Sulfonyl-Containing Heterocycles
Compound B : 2-Aryl-4-benzyl-1,3-oxazol-5(4H)-one derivatives with 4-(4-chlorophenylsulfonyl)phenyl substituents
- Structural Differences: Core Heterocycle: Oxazole vs. triazoloquinazoline. Substituent Position: Both compounds feature sulfonyl groups, but the 3,4-dimethylbenzenesulfonyl group in the target compound may confer greater metabolic stability compared to the 4-chlorophenylsulfonyl group in Compound B .
- Synthesis Pathways : The target compound likely requires multi-step N-acylation and cyclization reactions similar to those used for oxazole derivatives (e.g., POCl3-mediated cyclodehydration), but with tailored reagents for triazoloquinazoline formation .
Table 1: Key Properties of Compared Compounds
*logP values estimated via computational modeling based on substituent contributions.
Cytotoxicity and Bioactivity Trends
- Triazoloquinazoline Derivatives : While explicit cytotoxicity data for the target compound is unavailable, structurally related triazoloquinazolines (e.g., Compound A) have demonstrated moderate-to-high cytotoxicity in preliminary assays, likely due to kinase inhibition or DNA intercalation .
- Oxazole Derivatives : Compounds like those in showed variable cytotoxicity on Daphnia magna, with sulfonyl groups enhancing activity. This suggests the target compound’s 3,4-dimethylbenzenesulfonyl group could similarly amplify bioactivity .
Biological Activity
N-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.89 g/mol. The compound features a chloro-substituted triazoloquinazoline core, which is known for various pharmacological activities.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Triazoloquinazoline Core : The initial step involves the synthesis of the triazoloquinazoline structure through cyclization reactions.
- Substitution Reactions : Subsequent substitution reactions introduce the chloro and sulfonyl groups.
- Final Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of triazoloquinazolines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Research has demonstrated that these compounds can interfere with critical signaling pathways involved in cancer progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 8.0 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 15.0 | Modulation of apoptosis-related proteins |
Anticonvulsant Activity
A related study on substituted triazoles has shown promising anticonvulsant properties. Compounds similar to this compound were tested in animal models and exhibited significant protection against seizures.
| Animal Model | ED50 (mg/kg) | Standard Comparison |
|---|---|---|
| Mouse | 20 | Phenytoin |
| Rat | 15 | Diazepam |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry highlighted the effects of triazoloquinazolines on breast cancer cell lines. The study reported that these compounds inhibited tumor growth in vivo and demonstrated a favorable toxicity profile.
- Anticonvulsant Efficacy in Rodent Models : Another research published in Pharmacology Biochemistry and Behavior assessed the anticonvulsant potential in rodent models, revealing that the compound significantly reduced seizure frequency compared to controls.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound?
- Methodology : Follow a stepwise protocol involving:
N-acylation : React the triazoloquinazoline core with chloroacetyl chloride in dioxane under controlled temperature (20–25°C) and triethylamine catalysis to ensure regioselectivity .
Purification : Use recrystallization from ethanol-DMF mixtures to isolate high-purity products .
Characterization : Validate intermediates via elemental analysis and spectral techniques (e.g., NMR, IR) to confirm structural integrity .
Q. What characterization techniques are critical for verifying the compound’s structure?
- Methodology : Combine:
Elemental analysis for empirical formula confirmation.
Multinuclear NMR (¹H, ¹³C, DEPT) to resolve aromatic protons, sulfonyl groups, and acetamide linkages .
Mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns.
X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation .
Q. Which in vitro models are suitable for preliminary cytotoxicity screening?
- Methodology : Use:
Daphnia magna assays for rapid ecotoxicity profiling (LC₅₀ determination) .
Cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess antiproliferative activity.
Dose-response curves to establish IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data?
- Methodology :
Orthogonal assays : Compare results across multiple models (e.g., Daphnia vs. mammalian cells) to rule out model-specific artifacts .
Purity validation : Re-test compounds after HPLC purification to exclude impurities as confounding factors .
Mechanistic studies : Use enzyme inhibition assays (e.g., kinase profiling) to identify primary targets and validate phenotypic results .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology :
Scaffold diversification : Synthesize analogs with modified substituents (e.g., replacing 3,4-dimethylbenzenesulfonyl with other sulfonyl groups) to assess impact on activity .
QSAR modeling : Use computational tools to correlate electronic (Hammett constants) or steric (Taft parameters) properties with bioactivity .
Crystallographic data : Map binding interactions (e.g., via X-ray or docking studies) to guide rational modifications .
Q. What experimental frameworks evaluate environmental fate and degradation pathways?
- Methodology :
Abiotic studies : Assess hydrolysis/photolysis rates under varying pH and UV exposure .
Biotic studies : Use soil microcosms to monitor microbial degradation and metabolite identification via LC-MS .
Partition coefficients : Measure logP and water solubility to predict bioaccumulation potential .
Q. How can computational methods predict metabolic stability and toxicity?
- Methodology :
Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophilic/nucleophilic attack .
ADMET prediction tools : Use platforms like SwissADME to estimate permeability, bioavailability, and toxicity risks .
Q. How to address solubility limitations in pharmacological assays?
- Methodology :
Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability while enhancing solubility .
Prodrug strategies : Synthesize phosphate or ester derivatives to improve aqueous solubility for in vivo studies .
Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
